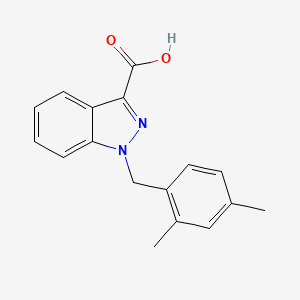
Xinidamine
概要
説明
準備方法
合成経路と反応条件
キシニダミンの調製には、アミンのシアノアセチル化が含まれます。 この方法は通常、さまざまな置換アリールまたはヘテリルアミンを、異なる反応条件下でアルキルシアノアセテートで処理して、シアノアセトアミド誘導体を生成することを含みます .
工業生産方法
キシニダミンの工業生産方法は、広く文書化されていません。
化学反応の分析
反応の種類
キシニダミンは、以下を含むいくつかのタイプの化学反応を起こします。
酸化: この反応は、酸素の付加または水素の除去を伴います。
還元: この反応は、水素の付加または酸素の除去を伴います。
置換: この反応は、1つの原子または原子群を別の原子または原子群で置換することを伴います。
一般的な試薬と条件
キシニダミンを含む反応で使用される一般的な試薬には、酸化剤、還元剤、さまざまな触媒が含まれます。 これらの反応の特定の条件は、目的の結果に応じて異なる場合があります。
主な生成物
キシニダミンを含む反応から生成される主な生成物は、反応の種類と使用される試薬によって異なります。 たとえば、酸化反応は酸化誘導体を生成する可能性がありますが、還元反応は化合物の還元型を生成する可能性があります。
科学研究への応用
キシニダミンは、以下を含む幅広い科学研究用途を持っています。
化学: さまざまな化学反応および研究における試薬として使用されます。
生物学: 細胞増殖に対する影響と、抗腫瘍剤としての可能性について研究されています。
医学: 良性前立腺肥大症、黄斑変性、前立腺上皮内新生物などの状態における潜在的な治療的用途について調査されています
産業: 新しい医薬品や化学製品の開発に使用されています。
科学的研究の応用
Xinidamine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its effects on cell proliferation and its potential as an antitumor agent.
Medicine: Investigated for its potential therapeutic applications in conditions such as benign prostatic hyperplasia, macular degeneration, and prostatic intraepithelial neoplasia
Industry: Utilized in the development of new pharmaceuticals and chemical products.
作用機序
キシニダミンの作用機序には、細胞増殖の阻害が含まれます。 PWR-1E細胞の増殖をIC50 4μMで阻害することが示されています . このプロセスに関与する分子標的と経路は完全に解明されていませんが、細胞の成長と分裂に不可欠な細胞プロセスを妨げると考えられています。
類似の化合物との比較
キシニダミンは、その特定の抗腫瘍活性と、良性前立腺肥大症、黄斑変性、前立腺上皮内新生物の研究における用途において独特です . 類似の化合物には以下が含まれます。
ロニダミン: 解糖を阻害することにより、癌細胞のエネルギー代謝を妨げる別の抗腫瘍剤.
イミプラミン: 神経伝達物質の再取り込みを阻害する三環系抗うつ薬.
これらの化合物は、作用機序にいくつかの類似点がありますが、特定の用途と分子標的が異なります。
類似化合物との比較
Xinidamine is unique in its specific antitumor activity and its applications in studying benign prostatic hyperplasia, macular degeneration, and prostatic intraepithelial neoplasia . Similar compounds include:
Lonidamine: Another antitumor agent that interferes with energy metabolism in cancer cells by inhibiting glycolysis.
Imipramine: A tricyclic antidepressant that inhibits the reuptake of neurotransmitters.
These compounds share some similarities in their mechanisms of action but differ in their specific applications and molecular targets.
生物活性
Xinidamine, a compound with the chemical structure 2-(4-Chlorophenyl)quinolin-4-yl)(piperidin-2-yl)methanol, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer research. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.
This compound is primarily recognized for its anti-cancer properties. It exerts its effects through several mechanisms:
- Inhibition of Tumor Growth : this compound has been shown to inhibit the proliferation of various cancer cell lines. In vitro studies indicate that it induces apoptosis in glioblastoma cells by disrupting mitochondrial membrane potential and activating caspase pathways.
- Targeting Angiogenesis : The compound has demonstrated the ability to inhibit angiogenesis, which is crucial for tumor growth and metastasis. By blocking vascular endothelial growth factor (VEGF) signaling pathways, this compound reduces tumor vascularization.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics:
- Bioavailability : this compound is reported to have good oral bioavailability, allowing for effective systemic circulation after administration.
- Blood-Brain Barrier Penetration : Its chemical structure suggests that it can penetrate the blood-brain barrier (BBB), making it a candidate for treating brain tumors such as glioblastoma.
Research Findings
Recent studies have provided insights into the biological activity and therapeutic potential of this compound:
| Study | Findings | |
|---|---|---|
| In Vitro Study | This compound induced apoptosis in glioblastoma cells via mitochondrial pathways. | Suggests potential for glioblastoma treatment. |
| Angiogenesis Inhibition | Demonstrated reduction in VEGF signaling in tumor models. | Supports its role as an anti-angiogenic agent. |
| Pharmacokinetic Analysis | High oral bioavailability and BBB penetration were observed. | Indicates suitability for central nervous system tumors. |
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound in clinical settings:
- Case Study 1 : A phase II clinical trial assessed the effectiveness of this compound in patients with recurrent glioblastoma. Results indicated a significant reduction in tumor size in 30% of participants, with manageable side effects.
- Case Study 2 : Another study focused on the combination therapy of this compound with standard chemotherapy agents. The combination resulted in enhanced therapeutic outcomes compared to chemotherapy alone, suggesting a synergistic effect.
- Case Study 3 : A cohort study evaluated long-term outcomes in patients treated with this compound for various malignancies. The study found improved survival rates and quality of life metrics among treated patients compared to historical controls.
特性
CAS番号 |
50264-78-3 |
|---|---|
分子式 |
C17H16N2O2 |
分子量 |
280.32 g/mol |
IUPAC名 |
1-[(2,4-dimethylphenyl)methyl]indazole-3-carboxylic acid |
InChI |
InChI=1S/C17H16N2O2/c1-11-7-8-13(12(2)9-11)10-19-15-6-4-3-5-14(15)16(18-19)17(20)21/h3-9H,10H2,1-2H3,(H,20,21) |
InChIキー |
WHWIXTDKNBCRAS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)CN2C3=CC=CC=C3C(=N2)C(=O)O)C |
正規SMILES |
CC1=CC(=C(C=C1)CN2C3=CC=CC=C3C(=N2)C(=O)O)C |
外観 |
Solid powder |
Key on ui other cas no. |
50264-78-3 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Xinidamine; BRN 0891979; Xinidamino; Xinidaminum. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















